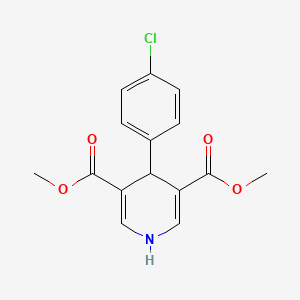

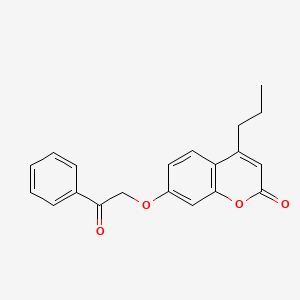

dimethyl 4-(4-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related compounds involves multi-component reactions, including the interaction of arylamines, acetylenedicarboxylate, and aromatic aldehydes with cyclic 1,3-diketones. These processes highlight the versatility of dimethyl acetylenedicarboxylate in forming diverse dihydropyridinones and pyran derivatives, contingent on the cyclic 1,3-diketone structure involved in the reaction (Jing Sun et al., 2011). Another synthesis route involves the Hantzsch condensation reaction under microwave irradiation, showcasing an efficient method for producing related dihydropyridine compounds (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, through spectroscopic and crystallographic methods, has provided insights into their formation and properties. For instance, studies involving ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have utilized FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, alongside quantum chemical calculations, to evaluate the compound's formation and properties (R. N. Singh et al., 2013).

Aplicaciones Científicas De Investigación

Therapeutic Effects in Pulmonary Hypertension

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) has been studied for its therapeutic effects on pulmonary hypertension (PH) induced by monocrotaline in rats. DCDDP significantly reduced pulmonary arterial pressure and resistance, and influenced the levels of endothelin-like immunoreactivity, nitric oxide, and free radicals in pulmonary tissue, underlying its mechanisms against PH (Li, Zhang, Song, Mei, & Zhao, 2002).

Catalysis in Acylation of Inert Alcohols

The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, a related derivative, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This highlights its potential in facilitating efficient chemical reactions under base-free conditions (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Reaction of Acetylenecarboxylic Acid

The reactions of dimethyl acetylenedicarboxylate with various amines, including p-chloroaniline, have been studied, revealing the formation of specific structural elements like methoxycarbonylmethylene, which are hydrogen-bonded with an amino group to form an enamine form. This research contributes to understanding the synthesis and reaction mechanisms of these compounds (Iwanami, 1971).

Enantioselective Hydrolysis

Research has shown that 2,6-dimethyl-4-aryl-1,4-dihydropyridine 3,5-diesters, closely related to the compound , undergo enantioselective hydrolysis when catalyzed by Candida rugosa lipase. This process is influenced by factors like the length and branching of the acyl chain (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-3-5-10(16)6-4-9/h3-8,13,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPINIBVFPXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)